Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through an etherification reaction, where a hydroxyl group on the quinoline core reacts with a tetrahydrofuran derivative in the presence of a base.
Incorporation of the Methylfuran Group: The methylfuran group can be incorporated through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological interactions and mechanisms, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific biological activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific interactions with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Receptor Interaction: The compound may interact with cell surface or intracellular receptors, leading to the activation or inhibition of signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal structure and function of the genetic material and potentially leading to cell death.
The specific molecular targets and pathways involved in the compound’s mechanism of action would depend on its chemical structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Tetrahydrofuran-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine, which are known for their antimalarial activity.
Fluorophenyl Compounds: Compounds containing a fluorophenyl group, such as fluoxetine or fluticasone, which have antidepressant and anti-inflammatory properties, respectively.
Furan Derivatives: Compounds with a furan ring, such as furanocoumarins or furazolidone, which have various biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its combination of these different functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
oxolan-2-ylmethyl 7-(4-fluorophenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO5/c1-15-5-10-23(34-15)26-24(27(31)33-14-20-4-3-11-32-20)16(2)29-21-12-18(13-22(30)25(21)26)17-6-8-19(28)9-7-17/h5-10,18,20,26,29H,3-4,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVNWLWYRUEBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC(=C2C(=O)OCC5CCCO5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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